The synthesis of 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid can be achieved through several methods, primarily involving cross-coupling reactions. One common approach includes the use of palladium-catalyzed reactions where aryl halides react with aryl boronic acids.
The molecular structure of 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid features:
4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid can participate in various chemical reactions:
The mechanism of action for compounds like 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid often involves:
Research indicates that similar compounds can exhibit inhibitory effects on certain enzymes or act as modulators for receptor activity due to their structural properties .
The physical and chemical properties of 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid include:
4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid has several scientific applications:
This compound exemplifies the versatility of biphenyl derivatives in synthetic organic chemistry and their importance in various fields including medicinal chemistry and materials science.
The systematic chemical name 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid adheres to IUPAC conventions, numerically specifying substituent positions across the biphenyl system. The parent structure consists of two phenyl rings connected by a single bond (C~6~H~5~–C~6~H~5~). Positional descriptors denote:
This arrangement classifies it as a meta,meta'-disubstituted asymmetric biphenyl with distinct electronic and steric properties. The compound's molecular formula is C~14~H~13~NO~2~, yielding a molecular weight of 227.26 g/mol (calculated exact mass: 227.0946). Its CAS Registry Number (4445-40-3) provides a unique identifier for chemical databases and commercial sourcing [4].
Table 1: Nomenclature and Identifiers of 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic Acid
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid |
CAS Registry Number | 4445-40-3 |
Molecular Formula | C~14~H~13~NO~2~ |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O |
MDL Number | MFCD06409276 |
Structurally, it belongs to the biaryl carboxylic acid family, sharing core features with clinically significant drugs:
The orthogonal twist between rings (typically 30–45° dihedral angle) and electronic asymmetry (electron-rich amino group vs. electron-deficient carboxylic acid) enable diverse binding modalities absent in symmetrical biphenyls. This structural duality supports simultaneous hydrophobic interactions (via methyl and biphenyl core) and electrostatic binding (via ionizable carboxylic acid and hydrogen-bonding amino group) [1] [8].
The compound emerged indirectly through investigations into nonpeptide angiotensin II receptor antagonists during the 1990s. Early research into biphenyl-based antagonists like losartan (approved 1995) revealed the critical role of acidic biphenyl motifs in blocking the renin-angiotensin system. While not itself a drug, 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid was synthesized as a strategic intermediate for exploring structure-activity relationships (SAR) in AT~1~ receptor antagonists. Its discovery coincided with broader medicinal chemistry efforts to replace tetrazole bioisosteres (common in sartans) with carboxylic acids to modulate physicochemical properties [1] [7].
Significant early work utilized this scaffold to develop PD123177 ((S)-1-(4-Amino-3-methylbenzyl)-5-diphenylacetyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), an AT~2~-selective antagonist. The 4-amino-3-methylphenyl fragment in PD123177 derivatives demonstrated enhanced receptor affinity compared to unsubstituted analogs, underscoring the pharmacological value of this specific substitution pattern. Concurrently, synthetic methodologies advanced through palladium-catalyzed cross-coupling, particularly Suzuki-Miyaura reactions, enabling efficient access to such trisubstituted biphenyls for structure-activity exploration [1] [3] [7].
The enduring research interest in this biphenyl derivative stems from its status as a privileged scaffold fragment – a structural motif capable of providing high-affinity ligands for diverse receptors. This privilege arises from three key attributes:
Table 2: Therapeutic Applications of Biphenyl Carboxylic Acid Derivatives
Therapeutic Area | Compound Example | Key Structural Features | Target |
---|---|---|---|
Hypertension/Heart Failure | Losartan analogs | Biphenyltetrazole + imidazole | AT~1~ receptor |
Oncology | Benzyloxy-biphenyl carboxylic acids | 4-Benzyloxy substitution | Estrogen receptor α |
Inflammation | Flurbiprofen/Diflunisal | α-Substituted propionic acid | COX-1/COX-2 |
c-Myc Inhibition | JY-3-094 derivatives | 7-Nitrobenzofurazan + biphenyl acid | c-Myc/Max dimerization |
Notably, derivatives demonstrate anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-231) by potentially modulating estrogen receptor signaling. Molecular docking reveals interactions between biphenyl acids and ERα's ligand-binding domain, with IC~50~ values reaching single-digit micromolar ranges for optimized analogs. Additionally, analogs like JY-3-094 (incorporating nitrobenzooxadiazole) inhibit c-Myc–Max dimerization (IC~50~ = 33 µM), validating the scaffold's utility in disrupting oncogenic protein-protein interactions [3] [5]. The carboxylic acid group enhances water solubility and reduces logP, counteracting the hydrophobicity of the biphenyl core to improve drug-likeness [1] [5].
Current research objectives focus on addressing three principal challenges:
Persistent knowledge gaps include limited in vivo validation of standalone efficacy, insufficient exploration of prodrug strategies (e.g., ester masks for carboxylic acid), and unclear structure-toxicity relationships for chronic administration. Addressing these gaps will solidify the scaffold's translational potential beyond in vitro models [1] [3] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1